molecular formula C6H7N3 B13557451 2-(1H-imidazol-1-yl)propanenitrile

2-(1H-imidazol-1-yl)propanenitrile

Cat. No.: B13557451
M. Wt: 121.14 g/mol
InChI Key: QIOHZPARJQADHX-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)propanenitrile typically involves the reaction of imidazole with a suitable nitrile compound. One common method is the reaction of imidazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-imidazol-1-yl)propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-1-yl)propanenitrile is unique due to its specific structural features and reactivity. The presence of the nitrile group and the imidazole ring allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-imidazol-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-6(4-7)9-3-2-8-5-9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOHZPARJQADHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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